Technical Guide: 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Technical Guide: 4-Chloro-3-(trifluoromethyl)benzyl alcohol
CAS Number: 65735-71-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and its role in the development of targeted therapeutics.
Chemical and Physical Properties
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a solid at room temperature, characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzyl ring. These substitutions significantly influence its reactivity and utility in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 65735-71-9 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 44-46 °C | |
| Boiling Point | 236.2 °C at 760 mmHg | |
| Flash Point | 96.7 °C | |
| Density | 1.416 g/cm³ |
Spectroscopic Data
The structural confirmation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and related compounds relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a related compound, 4-(trifluoromethyl)benzyl alcohol, in CDCl₃ shows characteristic peaks for the aromatic protons between δ 7.3 and 7.6 ppm, and a singlet for the benzylic CH₂ protons around δ 4.7 ppm.[2][3] The hydroxyl proton typically appears as a broad singlet.
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¹³C NMR: The carbon NMR spectrum of 4-(trifluoromethyl)benzyl alcohol in CDCl₃ displays signals for the aromatic carbons, with the trifluoromethyl group influencing their chemical shifts.[3] The benzylic carbon (CH₂OH) typically resonates around 64 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of benzyl alcohol derivatives shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while C-H stretching of the CH₂ group appears just below 3000 cm⁻¹. The C-O stretching vibration is typically found in the 1000-1200 cm⁻¹ region. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of trifluoromethyl-substituted benzyl alcohols is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns often involve the loss of the hydroxyl group, water, or cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion.
Experimental Protocols
Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid.
Protocol: Reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid
This protocol is adapted from a general procedure for the reduction of substituted benzoic acids.[4]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as diisobutylaluminum hydride (DIBAL-H) (2-3 equivalents) in an appropriate solvent, to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol, followed by 2N hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Chloro-3-(trifluoromethyl)benzyl alcohol.
Typical Reactions of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Protocol: Oxidation to 4-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol is a general procedure for the aerobic oxidation of benzyl alcohols.[5][6][7][8]
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Reaction Setup: To a round-bottom flask, add 4-Chloro-3-(trifluoromethyl)benzyl alcohol (1 equivalent), a suitable solvent (e.g., 1,2-dichloroethane), and a catalyst such as palladium on activated carbon.
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Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and stir under an oxygen atmosphere.
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Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
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Purification: The crude product can be purified by column chromatography.
Applications in Drug Development
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.
Synthesis of a c-KIT Kinase Inhibitor Intermediate
4-Chloro-3-(trifluoromethyl)benzyl alcohol can be used as a precursor in the synthesis of intermediates for c-KIT kinase inhibitors, which are targeted therapies for certain types of cancer.[9] A key transformation is the conversion of the benzyl alcohol to a phenylacetic acid derivative.
Safety and Handling
4-Chloro-3-(trifluoromethyl)benzyl alcohol is an irritant.[3][10][11][12] It may cause skin, eye, and respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][10][11] Work in a well-ventilated area or a fume hood.[3][10] In case of contact, rinse the affected area with plenty of water.[10] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][12][13]
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. staging.keyorganics.net [staging.keyorganics.net]
- 13. echemi.com [echemi.com]
